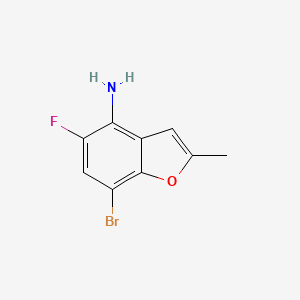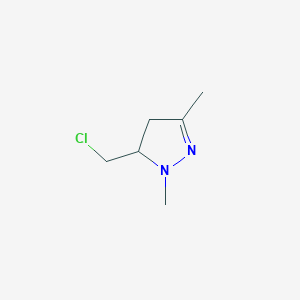
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole is a heterocyclic organic compound It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole typically involves the reaction of 1,3-dimethyl-4,5-dihydro-1H-pyrazole with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aldehyde to be attacked by the aromatic pi-electrons of the pyrazole ring, followed by rearomatization of the ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to enhance reaction efficiency and yield. This method allows for better control of reaction conditions, leading to improvements in process safety, yield, selectivity, and product quality over traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., zinc chloride). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides or hydroxides.
Applications De Recherche Scientifique
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful for studying enzyme interactions and cellular processes.
Industrial Applications: It can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific enzymes, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in its aromatic ring structure and functional groups.
5-Chloromethyl-2-hydroxyl-benzaldehyde: Similar to the above compound but with a hydroxyl group instead of a methoxy group.
5-(Chloromethyl)furfural: This compound features a furan ring instead of a pyrazole ring and is used in different applications.
Uniqueness
5-(Chloromethyl)-1,3-dimethyl-4,5-dihydro-1h-pyrazole is unique due to its specific combination of a pyrazole ring with a chloromethyl group and two methyl groups. This structure imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential for use in diverse scientific fields highlight its importance in research and industry.
Propriétés
Formule moléculaire |
C6H11ClN2 |
|---|---|
Poids moléculaire |
146.62 g/mol |
Nom IUPAC |
3-(chloromethyl)-2,5-dimethyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C6H11ClN2/c1-5-3-6(4-7)9(2)8-5/h6H,3-4H2,1-2H3 |
Clé InChI |
RKBCSWIWLCPIJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


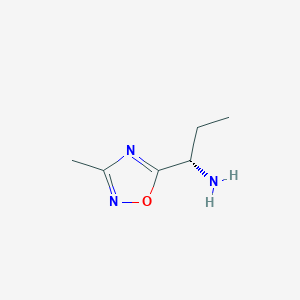
![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)
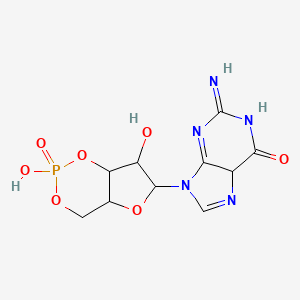
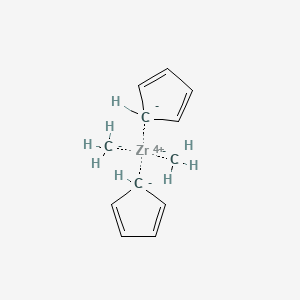
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)

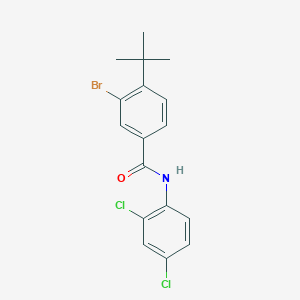
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B14801803.png)
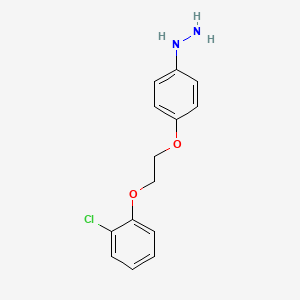

![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
